2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-(2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, which includes highly regioselective C–C coupling and spiro scaffold formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Spirodiclofen: A similar spirocyclic compound used as an acaricide.
DiPOA: Another spirocyclic compound with potent mu opioid receptor agonist activity.
Uniqueness
What sets 2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide apart is its specific structural features and the potential for diverse applications in various scientific fields. Its unique spirocyclic structure provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O2/c1-18(2)19-11-13-21(14-12-19)26-22(29)17-28-24(30)23(20-9-5-3-6-10-20)27-25(28)15-7-4-8-16-25/h3,5-6,9-14,18H,4,7-8,15-17H2,1-2H3,(H,26,29) |
InChI Key |
RMOJUOOAGTXRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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